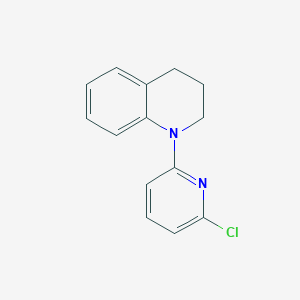

1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

“(6-Chloro-2-pyridinyl)methanol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 . The compound is typically stored at 2-8°C .

Molecular Structure Analysis

The InChI code for “(6-Chloro-2-pyridinyl)methanol” is 1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(6-Chloro-2-pyridinyl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 251.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 51.7±3.0 kJ/mol, a flash point of 106.1±23.2 °C, and a molar refractivity of 35.7±0.3 cm3 .Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivatives

Novel Synthesis Methods : A novel four-component one-pot synthesis method has been developed for the efficient production of pyridines and tetrahydroquinolines, including derivatives similar to 1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline. This method leverages a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, highlighting the compound's central role in the synthesis of natural products and pharmaceuticals (Yehia, Polborn, & Müller, 2002).

Catalyzed Reaction for Derivatives : Lewis acid-catalyzed reactions have been used to prepare a variety of pyrrolidine and tetrahydroquinoline derivatives, demonstrating the versatility of this compound as a precursor for synthesizing biologically active compounds (Lu & Shi, 2007).

Preparation of Quinazolines : A method for preparing 2-substituted quinazolines involves converting aldehydes into N-(1-chloroalkyl)pyridinium chlorides, which then react with 2-aminobenzylamine to yield 1,2,3,4-tetrahydroquinazolines, indicating the utility of related structures in medicinal chemistry (Eynde et al., 1993).

Directed Lithiation Reaction : The synthesis of 1,2,3,4-tetrahydroquinolines and related naphthyridines through directed ortho lithiation provides a versatile method for constructing the quinoline nucleus, crucial for pharmaceutical development (Reed, Rotchford, & Strickland, 1988).

Potential Pharmaceutical Applications

- Anticancer Agents : Structurally strained half-sandwich iridium(III) complexes, incorporating tetrahydroquinoline derivatives, have shown exceptionally high potency as anticancer agents. This research underscores the potential of such compounds in developing new cancer therapies (Carrasco et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

1-(6-chloropyridin-2-yl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-13-8-3-9-14(16-13)17-10-4-6-11-5-1-2-7-12(11)17/h1-3,5,7-9H,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOPGCKPHMPYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=NC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)

![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)